molecular formula C8H7BrN2 B8635297 6-Bromo-1-methylpyrrolo[1,2-a]pyrazine

6-Bromo-1-methylpyrrolo[1,2-a]pyrazine

Cat. No. B8635297
M. Wt: 211.06 g/mol
InChI Key: YPJPSIFNMGTLHR-UHFFFAOYSA-N
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Patent
US05593984

Procedure details

5.0 g of 1-methylpyrrolo[1,2-a]pyrazine prepared in Preparation Example 2 was dissolved in 60 ml of chloroform; and 6.7 g of N-bromosuccinimide was added thereto at 0° C. The reaction mixture was stirred for 30 minutes at the same temperature; and the resulting solution was concentrated. The residue was chromatographed over silica gel to obtain 6.3 g of title compound (yield: 80%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]([CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:11][C:8]1[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([CH3:1])[C:3]2=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=2N(C=CN1)C=CC2
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
and the resulting solution was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2N1C=CN=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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